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Compound of Interest

Compound Name: PF-06737007

Cat. No.: B15618037 Get Quote

This technical support center provides guidance to researchers, scientists, and drug

development professionals encountering high background issues in kinase assays involving

PF-06737007. The following troubleshooting guides and frequently asked questions (FAQs) are

designed to address specific problems and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What is PF-06737007 and what are its kinase targets?

PF-06737007 is a potent and effective pan-Trk inhibitor. Its primary targets are the

Tropomyosin receptor kinases A (TrkA), B (TrkB), and C (TrkC).[1][2][3] In cell-based assays, it

has shown IC50 values of 7.7 nM for TrkA, 15 nM for TrkB, and 3.9 nM for TrkC.[1]

Q2: What are the common causes of high background in kinase assays?

High background in kinase assays can stem from several factors, including:

Contaminated Reagents: Impurities in buffers, enzymes, or substrates can lead to non-

specific signals.[4]

Inadequate Blocking: Insufficient blocking of the assay plate can result in non-specific

binding of antibodies or other reagents.[4]

High Antibody Concentration: Excessive concentrations of primary or secondary antibodies

can increase background noise.[4]
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Compound Interference: The test compound itself may be autofluorescent or interfere with

the assay signal.[5]

Sub-optimal Reagent Concentrations: Incorrect concentrations of ATP, kinase, or substrate

can lead to a high basal signal.

Insufficient Washing: Inadequate washing between steps can leave behind unbound

reagents, contributing to background.

Q3: We are observing high background in our "no enzyme" control wells. What could be the

cause?

High background in a "no enzyme" control suggests that the signal is not due to kinase activity.

Potential causes include:

Autophosphorylation of the substrate.

Contamination of reagents with a kinase.

Non-specific binding of the detection antibody to the substrate or plate.

Autofluorescence of the assay components or the test compound.

To troubleshoot, it is recommended to systematically omit each reagent (e.g., ATP, substrate) to

identify the source of the background signal.

Q4: How can I reduce background signal in a TR-FRET (Time-Resolved Fluorescence

Resonance Energy Transfer) assay like LanthaScreen?

For TR-FRET assays, high background can be addressed by:

Optimizing Reagent Concentrations: Titrate the kinase, substrate, and antibody to find the

optimal concentrations that provide a good assay window with minimal background.[6][7][8]

[9][10]

Checking Filter Compatibility: Ensure that the correct excitation and emission filters are

being used for your specific TR-FRET pair (e.g., Terbium or Europium donors).[11]
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Adjusting the Time Delay: Increasing the time delay between excitation and fluorescence

recording can help reduce interference from short-lived background fluorescence.[5]

Using High-Purity Reagents: Ensure all buffers and reagents are of high purity and freshly

prepared to avoid contaminants.[4][12]

Troubleshooting Guides
Issue 1: High Background Signal in Baseline
Measurements
Symptoms:

High fluorescence or luminescence readings in wells containing only buffer and detection

reagents.

Low signal-to-background ratio.

Possible Causes & Solutions:
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Possible Cause Recommended Solution Rationale

Reagent Contamination

Prepare fresh buffers and

solutions using high-purity

water and reagents.[4] Filter

sterilize buffers.

Contaminants in reagents can

auto-fluoresce or interfere with

the assay chemistry, leading to

a high background signal.[4]

Inadequate Plate Blocking

Increase the concentration of

the blocking agent (e.g., BSA,

casein) or the incubation time.

Test different blocking agents.

Proper blocking minimizes

non-specific binding of assay

components to the microplate

wells, which is a common

source of high background.[4]

Sub-optimal Antibody

Concentration

Perform an antibody titration to

determine the optimal

concentration that maximizes

the signal-to-background ratio.

[4]

High concentrations of

detection antibodies can lead

to non-specific binding and

increased background.[4]

Compound Autofluorescence

Measure the fluorescence of

the compound at the assay

excitation and emission

wavelengths. If it interferes,

consider using a different

assay format or a red-shifted

fluorophore.

The intrinsic fluorescence of a

test compound can directly

contribute to the background

signal, leading to false

positives.[5]

Issue 2: High Background in "No Inhibitor" (DMSO)
Control
Symptoms:

High signal in the positive control (kinase + substrate + ATP) in the absence of an inhibitor.

Reduced assay window for inhibitor screening.

Possible Causes & Solutions:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.caltagmedsystems.co.uk/information/causes-of-high-background-in-elisa-tests-and-how-to-solve-them/
https://www.caltagmedsystems.co.uk/information/causes-of-high-background-in-elisa-tests-and-how-to-solve-them/
https://www.caltagmedsystems.co.uk/information/causes-of-high-background-in-elisa-tests-and-how-to-solve-them/
https://www.caltagmedsystems.co.uk/information/causes-of-high-background-in-elisa-tests-and-how-to-solve-them/
https://www.caltagmedsystems.co.uk/information/causes-of-high-background-in-elisa-tests-and-how-to-solve-them/
https://www.researchgate.net/publication/6199124_Recommendations_for_the_Reduction_of_Compound_Artifacts_in_Time-Resolved_Fluorescence_Resonance_Energy_Transfer_Assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Recommended Solution Rationale

Excessive Kinase

Concentration

Titrate the kinase to determine

the lowest concentration that

gives a robust signal (e.g.,

EC50 or EC80 value).[6][8][9]

Using too much kinase can

lead to a very rapid reaction

and a high basal signal,

making it difficult to detect

inhibition.

High ATP Concentration

Determine the apparent Km for

ATP and use a concentration

at or near the Km for inhibitor

screening.[8][9][10]

For ATP-competitive inhibitors,

assay sensitivity is highest

when the ATP concentration is

close to its Km value.

Substrate-Independent Signal

Run a control reaction without

the substrate to check for a

signal. If a signal is present, it

may indicate kinase

autophosphorylation or a

contaminated component.

This helps to ensure that the

observed signal is dependent

on the phosphorylation of the

intended substrate.

Experimental Protocols
Protocol 1: Kinase Titration to Determine Optimal
Enzyme Concentration
This protocol describes how to determine the optimal concentration of a Trk kinase for use in a

LanthaScreen™ TR-FRET assay. The goal is to find the kinase concentration that results in an

approximately 50-80% change in the TR-FRET emission ratio.[6][8][9]

Materials:

Trk Kinase (TrkA, TrkB, or TrkC)

Fluorescein-labeled substrate

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM

EGTA)[6]
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ATP

TR-FRET Dilution Buffer

Tb-labeled phosphospecific antibody

EDTA

384-well assay plate

Procedure:

Prepare a serial dilution of the Trk kinase in Kinase Reaction Buffer. The concentration range

should be broad enough to generate a full titration curve.

Prepare a solution of substrate and ATP in Kinase Reaction Buffer at 2x the final desired

concentration.

Add 5 µL of the kinase serial dilution to the wells of the 384-well plate.

Add 5 µL of the substrate and ATP solution to each well to initiate the kinase reaction.

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[6][7]

[8][9]

Prepare a stop/detection solution containing Tb-labeled antibody and EDTA in TR-FRET

Dilution Buffer at 2x the final concentration.

Add 10 µL of the stop/detection solution to each well.

Incubate the plate at room temperature for at least 30-60 minutes to allow for antibody

binding.[6][8]

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the

donor (e.g., 615 nm for Tb) and acceptor (e.g., 665 nm for fluorescein) wavelengths.[11]

Calculate the Emission Ratio (Acceptor Emission / Donor Emission).
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Plot the Emission Ratio as a function of kinase concentration and fit the data to a sigmoidal

dose-response curve to determine the EC50 value. The optimal kinase concentration for

inhibitor screening is typically in the range of the EC50 to EC80.

Protocol 2: ATP Titration to Determine Apparent ATP Km
This protocol is for determining the apparent Michaelis constant (Km) for ATP for a Trk kinase.

This value is crucial for optimizing the sensitivity of the assay for ATP-competitive inhibitors like

PF-06737007.

Materials:

Same as Protocol 1.

Procedure:

Use the optimal kinase concentration determined in Protocol 1.

Prepare a serial dilution of ATP in Kinase Reaction Buffer.

Prepare a solution of the kinase and substrate in Kinase Reaction Buffer at 2x the final

concentration.

Add 5 µL of the ATP serial dilution to the wells of the 384-well plate.

Add 5 µL of the kinase and substrate solution to each well to start the reaction.

Follow steps 5-11 from Protocol 1.

Plot the Emission Ratio as a function of ATP concentration and fit the data to the Michaelis-

Menten equation to determine the apparent ATP Km. For inhibitor screening, an ATP

concentration at or slightly below the Km is often used.[10]
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Caption: Troubleshooting workflow for high background in kinase assays.
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Caption: General workflow for a LanthaScreen TR-FRET kinase assay.
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Caption: Simplified Trk signaling pathway and the action of PF-06737007.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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